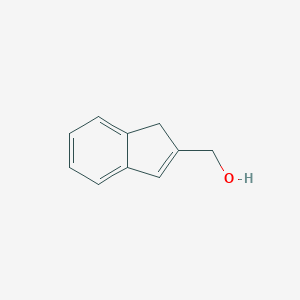

(S)-2-Methylpyrrolidine-2-carboxamide

Vue d'ensemble

Description

(S)-2-Methylpyrrolidine-2-carboxamide, also known as S-MPC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is a chiral molecule, which means that it has two mirror-image forms, with only one of them having the desired pharmacological activity. In

Applications De Recherche Scientifique

Application in Cancer Treatment

(S)-2-Methylpyrrolidine-2-carboxamide derivatives have been explored in the development of cancer treatments. One derivative, ABT-888, has shown effectiveness against PARP-1 and PARP-2 enzymes and has demonstrated in vivo efficacy in melanoma and breast cancer models when combined with other drugs like temozolomide and carboplatin (Penning et al., 2009).

Antiviral Research

Derivatives of (S)-2-Methylpyrrolidine-2-carboxamide, such as 1-(4-Methylphenyl)-5-oxo-2-phenylpyrrolidine-2-carboxamide, have shown potential as anti-HIV agents. They form hydrogen bonds and can interact with CH3OH solvent molecules, indicating their potential in antiviral research (Tamazyan et al., 2007).

DNA Targeting in Cancer Therapy

Polyamide platinum complexes containing (S)-2-Methylpyrrolidine-2-carboxamide derivatives have been synthesized for targeted cancer therapy. These complexes bind to specific DNA sequences, demonstrating their potential in gene-targeted cancer treatments (Jaramillo et al., 2006).

Chemical Synthesis and Analysis

(S)-2-Methylpyrrolidine-2-carboxamide derivatives are utilized in various chemical synthesis processes. For instance, they are used in the preparation of liquid chromatography reagents and play a role in the synthesis of other medically relevant compounds (Phillips et al., 2008).

Development of Antimicrobial Agents

Pyrrolidine derivatives, including those related to (S)-2-Methylpyrrolidine-2-carboxamide, have been investigated for their antimicrobial properties. Their synthesis and potential in combating microbial infections highlight their relevance in the development of new antimicrobial drugs (Sreekanth & Jha, 2020).

Propriétés

IUPAC Name |

(2S)-2-methylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-6(5(7)9)3-2-4-8-6/h8H,2-4H2,1H3,(H2,7,9)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYJNYMVMZKFIKI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CCCN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Methylpyrrolidine-2-carboxamide | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide hydrochloride](/img/structure/B172622.png)

![(1R,2S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B172624.png)

![4,7-Diazaspiro[2.5]octane-5,8-dione](/img/structure/B172639.png)

![N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B172649.png)